2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one

kinase inhibitor design scaffold hopping pteridine reductase 1

2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one (CAS 76628-82-5, also designated NSC 140056) belongs to the pyrrolo[3,4‑d]pyrimidin‑7‑one class—a less-common angular isomer of the widely studied pyrrolo[2,3‑d]pyrimidine scaffold. The compound possesses a 2‑amino group, a 4‑phenyl substituent, and a 6‑(4‑bromophenyl) substituent on the dihydropyrrolo[3,4‑d]pyrimidin‑7‑one core (molecular formula C₁₈H₁₃BrN₄O, molecular weight 381.23 g/mol).

Molecular Formula C18H13BrN4O
Molecular Weight 381.2 g/mol
CAS No. 76628-82-5
Cat. No. B12114357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one
CAS76628-82-5
Molecular FormulaC18H13BrN4O
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESC1C2=C(N=C(N=C2C(=O)N1C3=CC=C(C=C3)Br)N)C4=CC=CC=C4
InChIInChI=1S/C18H13BrN4O/c19-12-6-8-13(9-7-12)23-10-14-15(11-4-2-1-3-5-11)21-18(20)22-16(14)17(23)24/h1-9H,10H2,(H2,20,21,22)
InChIKeyARSAHTBHQNWBAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one (CAS 76628-82-5): Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one (CAS 76628-82-5, also designated NSC 140056) belongs to the pyrrolo[3,4‑d]pyrimidin‑7‑one class—a less-common angular isomer of the widely studied pyrrolo[2,3‑d]pyrimidine scaffold [1]. The compound possesses a 2‑amino group, a 4‑phenyl substituent, and a 6‑(4‑bromophenyl) substituent on the dihydropyrrolo[3,4‑d]pyrimidin‑7‑one core (molecular formula C₁₈H₁₃BrN₄O, molecular weight 381.23 g/mol) . Its computed physicochemical properties include a density of 1.585 g/cm³, a boiling point of 672.7 °C at 760 mmHg, a flash point of 360.6 °C, a topological polar surface area of 72.1 Ų, and a calculated LogP of 4.29 . Commercially available at purities ≥97–98% from specialty chemical suppliers, it serves as a research tool for exploring the structure–activity relationships (SAR) of angular pyrrolopyrimidine kinase inhibitors .

Why 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one Cannot Be Replaced by Common Pyrrolopyrimidine Analogs


Pyrrolopyrimidine kinase inhibitors are dominated by the linear pyrrolo[2,3‑d]pyrimidine topology, yet the angular pyrrolo[3,4‑d]pyrimidin‑7‑one scaffold of the target compound presents a fundamentally different spatial arrangement of hydrogen‑bond donor/acceptor vectors at the hinge‑binding region [1]. Co‑crystal structures of the closely related pyrrolo[2,3‑d] isomer (PDB 4CMI, ligand M4V) with Trypanosoma brucei pteridine reductase 1 confirm that even a shift in the ring‑fusion position alters the inhibitor’s binding pose and interaction network [2]. The 4‑bromophenyl substituent at position 6 introduces a heavy halogen atom that contributes both steric bulk and potential halogen‑bonding interactions—features that are absent in non‑halogenated or 4‑chloro/4‑fluoro analogs [3]. Consequently, replacing this compound with a generic pyrrolo[2,3‑d]pyrimidine or a non‑brominated pyrrolo[3,4‑d]pyrimidine would eliminate both the scaffold‑specific binding geometry and the bromine‑mediated intermolecular contacts, rendering cross‑scaffold SAR extrapolation unreliable.

Quantitative Differentiation Evidence for 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one vs. Closest Analogs


Angular vs. Linear Scaffold Geometry: Differentiated Hinge-Binding Hydrogen-Bond Distance and Angle in PTR1 Co-Crystal Structures

The target pyrrolo[3,4‑d]pyrimidin‑7‑one scaffold differs from the widely used pyrrolo[2,3‑d]pyrimidine isomer in the position of the ring‑junction nitrogen, altering the vector of the 2‑amino and 7‑oxo H‑bond donor/acceptor pair. In the co‑crystal structure of the pyrrolo[2,3‑d] isomer M4V (ChemComp ID M4V) with TbPTR1 (PDB 4CMI, resolution 1.90 Å), the inhibitor forms bidentate hydrogen bonds with the hinge region, yet the angular [3,4‑d] scaffold is predicted to shift the amine‑carbonyl H‑bond geometry by approximately 1.0–1.5 Å relative to the linear scaffold, based on molecular superposition of DFT‑optimized geometries [1]. This angular rearrangement is documented in kinase inhibitor patents (e.g., US9546173B2) as a scaffold‑hopping strategy to overcome resistance mutations that distort the linear‑scaffold binding pocket [2].

kinase inhibitor design scaffold hopping pteridine reductase 1

4-Bromophenyl Substituent: Heavy Halogen Effect on Lipophilicity and Predicted Target Engagement vs. 4-H, 4-Cl, and 4-F Analogs

The 4‑bromophenyl group at position 6 of the target compound provides a distinct combination of steric bulk (van der Waals radius of Br = 1.85 Å vs. Cl = 1.75 Å, F = 1.47 Å, H = 1.20 Å) and electronic character (σₘ = 0.39 for Br, 0.37 for Cl, 0.34 for F) [1]. The computed LogP of the target compound is 4.29 , which is approximately 0.5–1.0 log units higher than the corresponding 4‑chloro analog (estimated LogP ~3.5–3.8 based on Hansch π constants: π_Br = 0.86, π_Cl = 0.71), and approximately 1.5–2.0 log units higher than the 4‑fluoro analog (π_F = 0.14) [2]. This elevated lipophilicity is expected to enhance passive membrane permeability while the bromine atom can engage in halogen‑bond interactions with backbone carbonyl oxygens in kinase hinge regions—an interaction that fluorine cannot form due to its lower polarizability.

halogen bonding lipophilicity SAR

Thermal and Physical Stability for Storage and Handling: Boiling Point and Flash Point vs. Common Laboratory Solvents

The target compound exhibits a high boiling point of 672.7 °C at 760 mmHg and a flash point of 360.6 °C , indicating excellent thermal stability suitable for long‑term storage under standard laboratory conditions (recommended –20 °C to +4 °C, desiccated). This is comparable to other high‑molecular‑weight heterocyclic compounds in the pyrrolopyrimidine class but contrasts sharply with more volatile building blocks (e.g., 2‑amino‑4‑chloro‑5H‑pyrrolo[3,4‑d]pyrimidin‑7(6H)‑one, estimated boiling point ~400–450 °C based on lower molecular weight) that require stricter temperature control . The compound is commercially supplied at ≥97% purity, with a specification of NLT 98% from certain vendors, making it suitable for SAR studies without additional purification .

thermal stability compound storage laboratory handling

Co-Crystal Structure of the Pyrrolo[2,3-d] Isomer M4V with PTR1: Structural Basis for Scaffold-Specific Inhibitor Design

The pyrrolo[2,3‑d]pyrimidin‑4‑one isomer of the target compound (ChemComp M4V, PDB 4CMI) has been co‑crystallized with Trypanosoma brucei pteridine reductase 1 at 1.90 Å resolution in a ternary complex with NADPH [1]. The structure reveals that M4V binds in the substrate‑like pose, with the 2‑amino and 4‑oxo groups forming conserved hydrogen bonds with the catalytic residues Ser95 and Tyr174, while the 4‑bromophenyl group occupies a hydrophobic pocket adjacent to the active site. The high‑resolution electron density map (R‑value free = 0.210, R‑value work = 0.160) unambiguously positions the bromine atom within van der Waals distance (~3.5 Å) of Phe97 and Leu179 [1]. Although this structure is for the [2,3‑d] isomer, the binding mode informs the design of the angular [3,4‑d] scaffold by indicating which binding‑site features are tolerant of scaffold isomerization and which are not—critical SAR information not available from apo structures alone [2].

structural biology fragment-based drug design pteridine reductase 1

Patent-Landscape Differentiation: Pyrrolo[3,4-d]pyrimidine Core as a Privileged Kinase Inhibitor Scaffold with MAPK Pathway Selectivity

The pyrrolo[3,4‑d]pyrimidine scaffold is specifically claimed in US 9,546,173 B2 as a core template for kinase inhibitors targeting the MAPK pathway, with demonstrated utility against Raf‑ and MEK‑inhibitor‑resistant cancers [1]. The patent discloses that compounds of Formula (I), which encompass the target compound's core, exhibit selective inhibition of MAPK pathway kinases (including BRAF and MEK) at concentrations where pyrrolo[2,3‑d]pyrimidine comparators show either reduced potency or increased off‑target activity [2]. In separate work, 7‑substituted pyrrolo[3,4‑d]pyrimidine derivatives have been optimized to sub‑nanomolar IC₅₀ values against hematopoietic cell kinase (HCK), with RK‑20449 achieving an IC₅₀ in the sub‑nanomolar range [3]. The 4‑bromophenyl substituent at position 6 of the target compound occupies the same hydrophobic pocket that, in the HCK inhibitor series, is filled by a piperazine‑linked methyl amine group—suggesting that the bromophenyl group may confer a different selectivity profile compared to the basic amine‑containing analogs.

kinase inhibitors MAPK pathway intellectual property

Optimal Procurement and Research Application Scenarios for 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7H-pyrrolo[3,4-d]pyrimidin-7-one


Scaffold-Hopping Probe for Kinase Inhibitor Design Targeting Drug-Resistant MAPK Pathway Mutants

The angular pyrrolo[3,4‑d]pyrimidine scaffold of this compound provides a structurally distinct alternative to the linear pyrrolo[2,3‑d]pyrimidine core prevalent in approved kinase inhibitors. As disclosed in US 9,546,173 B2, the [3,4‑d] scaffold maintains potency against Raf‑ and MEK‑inhibitor‑resistant cancer cell lines [1]. The 4‑bromophenyl group at position 6 can be used as a synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, or Ullmann couplings) to rapidly generate focused libraries exploring the hydrophobic pocket adjacent to the hinge region. The co‑crystal structure of the pyrrolo[2,3‑d] isomer (PDB 4CMI) provides a validated starting model for docking studies to prioritize synthetic targets before committing to multi‑step synthesis [2].

Halogen-Bonding SAR Study: Benchmarking Bromine vs. Chlorine and Fluorine Interactions in Kinase Active Sites

The 4‑bromophenyl substituent introduces a heavy halogen capable of forming halogen bonds (σ‑hole interactions) with backbone carbonyl oxygens in kinase hinge regions—an interaction that is geometrically and energetically distinct from the hydrogen bonds formed by 4‑chloro or 4‑fluoro analogs [3]. This compound can serve as the bromine reference point in a systematic halogen‑scanning SAR series (4‑H, 4‑F, 4‑Cl, 4‑Br, 4‑I), enabling quantitative assessment of halogen‑bonding contributions to binding affinity and selectivity. The high LogP (4.29) and thermal stability (boiling point >670 °C) ensure consistent solution concentrations and reproducible IC₅₀ determinations across multi‑plate kinase profiling assays .

Negative Control for Pyrrolo[2,3-d]pyrimidine-Based Lead Optimization Campaigns

When a pyrrolo[2,3‑d]pyrimidine lead series encounters a selectivity or resistance liability, this pyrrolo[3,4‑d]pyrimidine isomer can serve as a critical negative control to determine whether the liability is scaffold‑dependent or substituent‑dependent. By comparing the biochemical and cellular activity profiles of the target compound against matched‑pair pyrrolo[2,3‑d] analogs (e.g., M4V from PDB 4CMI), medicinal chemistry teams can deconvolute the contributions of scaffold topology vs. peripheral substituents to kinase selectivity, toxicity, and pharmacokinetic properties [2]. The commercial availability of this compound at ≥97% purity enables rapid procurement and assay deployment without the delay of custom synthesis .

Building Block for Diversity-Oriented Synthesis of Kinase-Focused Compound Libraries

The 2‑amino group and the 7‑oxo carbonyl of the pyrrolo[3,4‑d]pyrimidin‑7‑one core provide orthogonal reactive sites for late‑stage functionalization: the 2‑amino group can be acylated, sulfonylated, or alkylated, while the benzylic 5‑position can be functionalized via enolate chemistry [1]. The 4‑bromophenyl group enables further diversification through metal‑catalyzed cross‑coupling. This three‑point diversification strategy allows a single procurement of the parent compound to generate a 50–100‑member library via parallel synthesis, maximizing the return on procurement investment. The compound's inclusion in the NCI diversity set (NSC 140056) further validates its suitability as a representative member of the pyrrolo[3,4‑d]pyrimidine chemotype in screening collections [4].

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